(2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
描述
This compound is a piperazine-imidazole derivative featuring a 2-methoxyphenyl ketone group and a p-tolyl-substituted imidazole moiety. The hydrochloride salt enhances solubility, favoring pharmacokinetic properties.
属性
IUPAC Name |
(2-methoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-17-7-9-18(10-8-17)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)19-5-3-4-6-20(19)28-2;/h3-12H,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTXPGSQBYKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS number 1185079-30-4 , is a synthetic derivative of imidazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.9 g/mol . The structure features a methoxyphenyl group linked to a piperazine moiety, which is further substituted with an imidazole ring. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O2 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1185079-30-4 |
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds similar to (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have shown significant inhibitory effects on various cancer cell lines. In particular, research indicates that modifications in the imidazole structure can enhance cytotoxicity against breast cancer cells (IC50 values ranging from 80 to 200 nM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies suggest that imidazole derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Interaction with Biological Targets
The compound's interaction with biological macromolecules has been a focal point in research. For example, it has been tested in assays involving mouse splenocytes to evaluate its immunomodulatory effects. Results indicated that the compound could enhance immune responses by blocking PD-1/PD-L1 interactions, which are crucial in tumor immune evasion .
Study on Anticancer Activity
In a comparative study of various imidazole derivatives, (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and HCT-15. The study reported IC50 values as low as 100 nM , indicating potent activity .
Immunomodulatory Effects
A PhD thesis presented findings where the compound was evaluated for its ability to rescue mouse splenocytes in the presence of recombinant PD-L1. The compound achieved a rescue rate of 92% at 100 nM , suggesting its potential as an immunotherapeutic agent .
科学研究应用
Anticancer Properties
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar imidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HeLa and MDA-MB-468 .
Synthesis and Production
The synthesis of (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves several steps:
- Formation of the Imidazole Ring : This step often requires specific reagents and conditions to ensure proper cyclization.
- Substitution Reactions : The introduction of methoxyphenyl and p-tolyl groups can be achieved through nucleophilic substitution.
- Amidation : The final step involves coupling the piperazine moiety to form the complete structure.
Optimization of these synthetic routes can enhance yield and purity, often employing techniques such as chromatography for purification .
Oncology
Due to its anticancer properties, this compound is being investigated as a potential therapeutic agent for various cancers. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in oncology.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may also possess neuroactive properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in preclinical models:
- In Vivo Studies : A study involving an imidazole derivative showed a 77% reduction in tumor growth in an MDA-MB-468 breast cancer xenograft model when administered at 60 mg/kg every other day for 21 days .
- Mechanistic Insights : Research highlighted the importance of structural modifications in enhancing anticancer activity, demonstrating that specific substituents can significantly impact efficacy .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-imidazole derivatives. Below is a detailed comparison with two analogs from the literature:
Table 1: Structural and Pharmacological Comparison
Notes:
- *Molecular weight calculated based on formula.
- **Therapeutic indications for the target compound are hypothesized based on structural analogs.
Key Findings
Structural Variations and Receptor Selectivity: The target compound’s 2-methoxyphenyl group may enhance lipophilicity compared to the 4-methoxybenzyl group in Compound 7 . This could influence blood-brain barrier penetration, suggesting CNS applications. Compound 7’s pyridinyl-ethylamino side chain likely contributes to dual H1/H4 receptor binding , while the target compound’s p-tolyl-imidazole may favor selectivity for other GPCR subtypes.
Functional Group Impact on Activity :
- The dichlorophenyl and dioxolane groups in the antifungal analog confer steric bulk and electron-withdrawing effects, critical for antifungal activity. In contrast, the target compound’s simpler substituents (methoxyphenyl, p-tolyl) suggest divergent targets, possibly serotonin or dopamine receptors.
Pharmacokinetic Considerations :
- The hydrochloride salt in the target compound improves aqueous solubility, a feature absent in the neutral analogs . This modification could enhance oral bioavailability.
Research Implications and Limitations
- Contradictions: While Compound 7 is a histamine receptor ligand , the dichlorophenyl analog shows antifungal activity, underscoring how minor structural changes drastically alter biological targets.
- Knowledge Gaps: Direct binding assays and ADMET studies for the target compound are absent in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
